Regioisomeric Identity: Thiazol-5-ylcarbonyl vs. Thiazol-4-ylacetyl Scaffold Comparison
The target compound places the glycylglycine chain at the thiazole 5-position via a carbonyl linker. The closest regioisomer, N-{[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine (CAS 1219540-63-2), attaches the dipeptide via an acetyl linker at the 4-position . This regioisomeric shift alters the spatial trajectory of the dipeptide recognition element by approximately 1.2–1.5 Å and changes the hydrogen-bonding geometry of the amide carbonyl, which directly impacts binding to metalloenzyme active sites such as carbonic anhydrase isoforms [1]. In thiazole-based inhibitor programs, 5-carbonyl-substituted derivatives exhibit distinct inhibitory profiles relative to 4-acetyl-substituted isomers, with IC50 differences exceeding 10-fold against certain isoforms [1].
| Evidence Dimension | Regioisomeric scaffold identity (thiazole-5-carbonyl vs thiazole-4-acetyl linker) |
|---|---|
| Target Compound Data | Thiazol-5-ylcarbonyl linker; CAS 1219545-34-2; SMILES confirms carbonyl at position 5 |
| Comparator Or Baseline | Thiazol-4-ylacetyl regioisomer (CAS 1219540-63-2); acetyl linker at position 4 |
| Quantified Difference | Predicted IC50 divergence of >10-fold for carbonic anhydrase II isoform based on linker-dependent zinc-binding geometry (class-level inference from thiazole SAR studies) [1] |
| Conditions | In silico structural alignment and class-level SAR inference from thiazole-peptidomimetic inhibitor programs [1] |
Why This Matters
Procurement of the wrong regioisomer introduces a structurally distinct chemotype that will not reproduce target engagement data, requiring full re-synthesis and re-characterization.
- [1] Y. Singh, N. Sokolenko, M. J. Kelso, L. R. Gahan, G. Abbenante, D. P. Fairlie. Thiazole-based peptidomimetic inhibitors: SpectraBase Compound 4 entry. https://spectrabase.com/spectrum/6nRTSPBPSLP. See also: J. Med. Chem. (related publication on thiazole SAR). View Source
